N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound contains a thianyl group, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The thianyl group is then introduced via a nucleophilic substitution reaction. Finally, the trifluoromethyl-substituted phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and trifluoromethyl group can form strong interactions with enzymes or receptors, modulating their activity. The thianyl group may also contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
- N-(1,1-dioxo-1-thian-4-yl)-5-methyl-4-oxo-7-3-(trifluoromethyl)phenyl-4H,5H-thieno-3,2-c-pyridine-2-carboximidamide
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)13-3-1-2-11(8-13)9-14(24)21-10-15-22-16(23-25-15)12-4-6-26-7-5-12/h1-3,8,12H,4-7,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDJUVGHRUURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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